Tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate
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Overview
Description
Tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate is a chemical compound with the empirical formula C12H22N2O2 . It is used as a reactant in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.32 . It is a white to yellow solid . The storage temperature is 2-8°C .Scientific Research Applications
The compound Tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate, also known as EN300-6490808, has several potential applications in scientific research. Here’s a comprehensive analysis focusing on unique applications:
Pharmacokinetics
The compound could be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
These applications are based on the compound’s chemical structure and properties, and the potential uses in various fields of scientific research . The tert-butyl group and the pyrrolopyridine core offer a versatile platform for further chemical exploration and application development.
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-8-11-7-15(4)6-5-14(11,9-16)10-17/h11,17H,5-10H2,1-4H3/t11-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDDNQNEQAJWAS-FZMZJTMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN(CC[C@]2(C1)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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